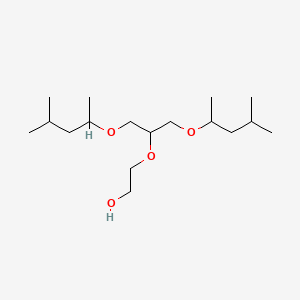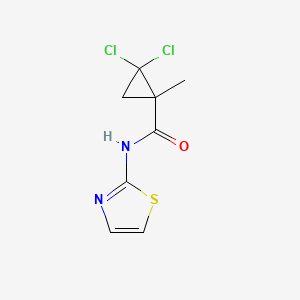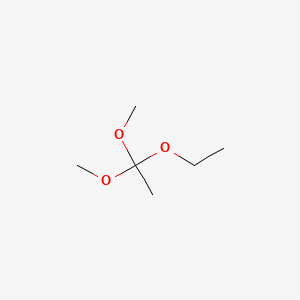
1-Ethoxy-1,1-dimethoxyethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethoxy-1,1-dimethoxyethane, also known as acetaldehyde dimethyl acetal, is an organic compound with the molecular formula C6H14O3. It is a colorless liquid that is used in various chemical applications. The compound is known for its role as a solvent and an intermediate in organic synthesis .
Métodos De Preparación
1-Ethoxy-1,1-dimethoxyethane can be synthesized through several methods. One common synthetic route involves the reaction of acetaldehyde with methanol in the presence of an acid catalyst. The reaction proceeds as follows:
[ \text{CH}_3\text{CHO} + 2\text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{CH(OCH}_3\text{)}_2 + \text{H}_2\text{O} ]
In industrial settings, the production of this compound often involves the use of continuous reactors to ensure high yield and purity. The reaction conditions typically include a temperature range of 25-50°C and a pressure of 1-2 atm .
Análisis De Reacciones Químicas
1-Ethoxy-1,1-dimethoxyethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acetaldehyde and methanol. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound to ethanol and methanol. Sodium borohydride (NaBH4) is a typical reducing agent used in these reactions.
Substitution: The compound can undergo nucleophilic substitution reactions where the methoxy groups are replaced by other nucleophiles such as halides or amines.
Aplicaciones Científicas De Investigación
1-Ethoxy-1,1-dimethoxyethane has several applications in scientific research:
Chemistry: It is used as a solvent in various organic reactions, including Grignard reactions and hydride reductions.
Biology: The compound is used in the preparation of biological samples for analysis, particularly in the extraction and purification of nucleic acids and proteins.
Medicine: In medicinal chemistry, this compound is used as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-ethoxy-1,1-dimethoxyethane involves its ability to act as a solvent and a reactant in various chemical processes. As a solvent, it stabilizes reactive intermediates and facilitates the formation of desired products. In reactions, it can undergo cleavage to produce acetaldehyde and methanol, which can further participate in subsequent reactions .
Comparación Con Compuestos Similares
1-Ethoxy-1,1-dimethoxyethane can be compared with other similar compounds such as:
The uniqueness of this compound lies in its specific reactivity and solvation properties, making it suitable for particular applications in organic synthesis and industrial processes.
Propiedades
Número CAS |
57999-64-1 |
|---|---|
Fórmula molecular |
C6H14O3 |
Peso molecular |
134.17 g/mol |
Nombre IUPAC |
1-ethoxy-1,1-dimethoxyethane |
InChI |
InChI=1S/C6H14O3/c1-5-9-6(2,7-3)8-4/h5H2,1-4H3 |
Clave InChI |
FUVBCRDNMUXWFH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


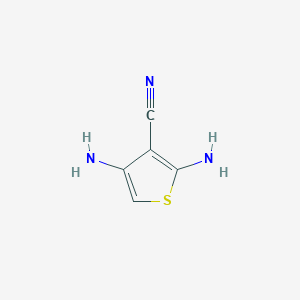

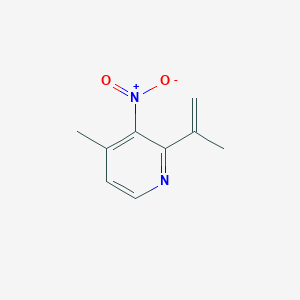
![2-amino-9-[(1R,3R,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-1H-purin-6-one](/img/structure/B13946426.png)


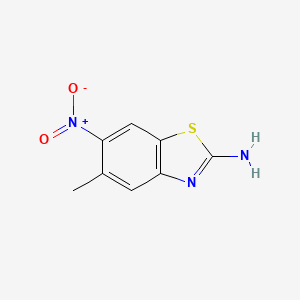
![7-Bromo-5-methylfuro[3,2-c]pyridin-4(5H)-one](/img/structure/B13946447.png)
